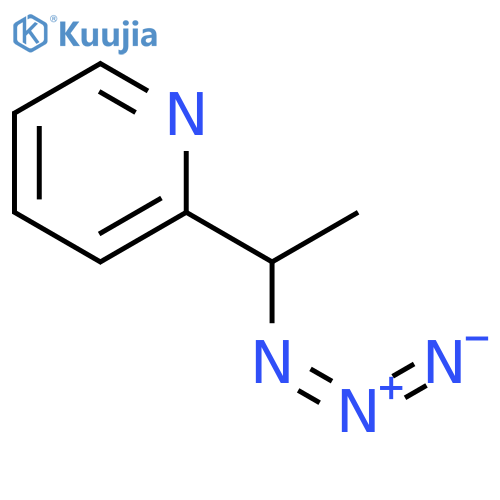

Cas no 503173-07-7 (Pyridine, 2-(1-azidoethyl)-)

Pyridine, 2-(1-azidoethyl)- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2-(1-azidoethyl)-

-

- インチ: 1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3

- InChIKey: YSXVHBJITPSGEP-UHFFFAOYSA-N

- SMILES: C(C1N=CC=CC=1)(C)N=[N+]=[N-]

計算された属性

- 精确分子量: 148.074896272g/mol

- 同位素质量: 148.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 162

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 27.2Ų

Pyridine, 2-(1-azidoethyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-717629-0.05g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 0.05g |

$539.0 | 2025-03-12 | |

| Enamine | EN300-717629-10.0g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 10.0g |

$2762.0 | 2025-03-12 | |

| Enamine | EN300-717629-2.5g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 2.5g |

$1260.0 | 2025-03-12 | |

| Enamine | EN300-717629-0.1g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 0.1g |

$565.0 | 2025-03-12 | |

| Enamine | EN300-717629-1.0g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 1.0g |

$642.0 | 2025-03-12 | |

| Enamine | EN300-717629-0.25g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 0.25g |

$591.0 | 2025-03-12 | |

| Enamine | EN300-717629-0.5g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 0.5g |

$616.0 | 2025-03-12 | |

| Enamine | EN300-717629-5.0g |

2-(1-azidoethyl)pyridine |

503173-07-7 | 95.0% | 5.0g |

$1862.0 | 2025-03-12 |

Pyridine, 2-(1-azidoethyl)- 関連文献

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

5. Book reviews

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

Pyridine, 2-(1-azidoethyl)-に関する追加情報

Pyridine, 2-(1-azidoethyl)- (CAS No. 503173-07-7): A Comprehensive Overview

Pyridine, 2-(1-azidoethyl)- (CAS No. 503173-07-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its pyridine ring substituted with an azidoethyl group at the 2-position, exhibits unique chemical properties that make it a valuable building block in various research and industrial applications.

The structure of Pyridine, 2-(1-azidoethyl)- consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with an azide group (-N3) at the beta position of an ethyl chain. This substitution pattern imparts distinct reactivity to the molecule, particularly due to the presence of the azide group, which is known for its ability to undergo click chemistry reactions. The compound's azide functionality has been extensively utilized in the development of bioconjugates, drug delivery systems, and advanced materials.

Recent advancements in synthetic methodologies have further expanded the utility of Pyridine, 2-(1-azidoethyl)-. Researchers have explored its use as a precursor in the synthesis of complex heterocyclic compounds, leveraging its reactivity under various conditions. For instance, studies have demonstrated its effectiveness in forming stable covalent bonds through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. These reactions are pivotal in constructing diverse molecular architectures with potential applications in drug discovery and materials engineering.

In the realm of medicinal chemistry, Pyridine, 2-(1-azidoethyl)- has been employed as a scaffold for designing bioactive molecules. Its ability to participate in click chemistry reactions allows for the rapid assembly of drug candidates with precise control over structural features. Recent research highlights its role in developing inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. The compound's reactive azide group enables site-specific modifications, enhancing the potency and selectivity of resulting drug candidates.

Beyond medicinal applications, Pyridine, 2-(1-azidoethyl)- has found utility in materials science. Its azide functionality facilitates the formation of robust polymer networks through click chemistry-mediated cross-linking. These materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine. Recent studies have explored its use in creating stimuli-responsive polymers that can adapt to environmental changes, opening new avenues for smart materials development.

The synthesis of Pyridine, 2-(1-azidoethyl)- typically involves multi-step processes that combine nucleophilic substitution and coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels. For example, a common approach involves the alkylation of pyridine with an azide-containing reagent followed by purification steps to isolate the final product. The compound's stability under standard storage conditions ensures its suitability for long-term research and industrial use.

From a sustainability perspective, efforts have been directed toward developing eco-friendly synthesis routes for Pyridine, 2-(1-azidoethyl)-. Green chemistry principles have guided the design of catalytic systems that minimize waste generation and reduce energy consumption during production. These advancements align with global initiatives to promote environmentally responsible chemical manufacturing practices.

In conclusion, Pyridine, 2-(1-azidoethyl)- (CAS No. 503173-07-7) stands as a testament to the power of functional group diversity in organic compounds. Its unique combination of structural features and reactivity continues to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an increasingly important role in advancing both scientific understanding and practical applications.

503173-07-7 (Pyridine, 2-(1-azidoethyl)-) Related Products

- 1261880-21-0(2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)

- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)

- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)

- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)

- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)

- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)

- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)

- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)

- 7592-99-6(1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione)